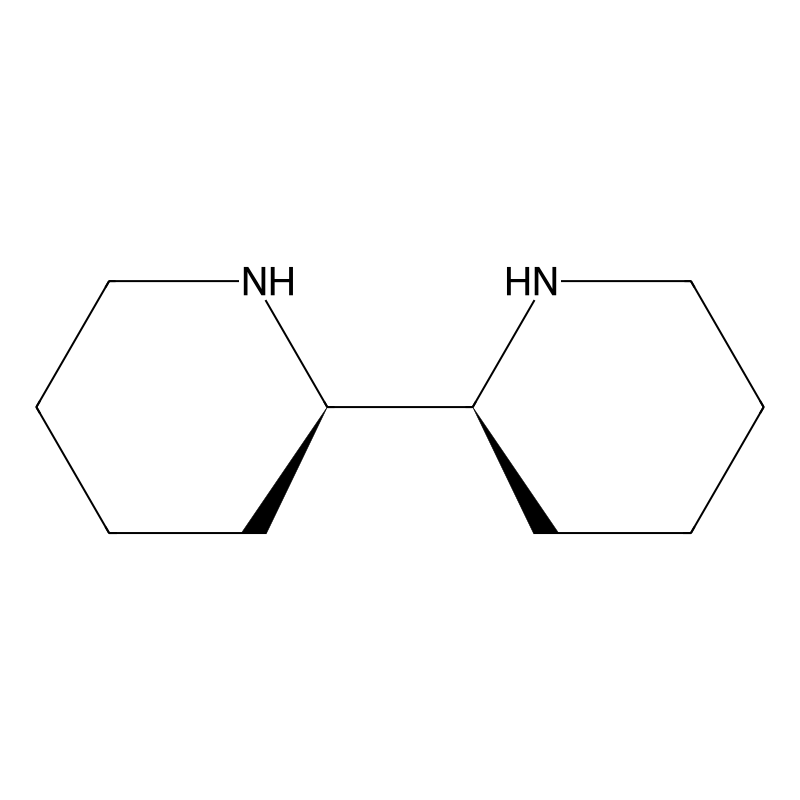

rel-(2R,2'S)-2,2'-Bipiperidine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

rel-(2R,2'S)-2,2'-Bipiperidine is a chiral organic compound with the molecular formula and a molecular weight of 168.28 g/mol. It consists of two piperidine rings connected at the 2-position, which imparts unique stereochemical properties to the molecule. The compound is characterized by its specific stereochemistry, denoted by the (2R,2'S) configuration, which influences its chemical behavior and biological activity.

- Alkylation Reactions: The nitrogen atoms in the piperidine rings can act as nucleophiles, allowing for alkylation with electrophiles.

- Reductive Amination: This involves the reaction of carbonyl compounds with the bipiperidine in the presence of reducing agents, forming amines.

- Cyclization Reactions: The compound can undergo cyclization to form more complex structures, which is useful in synthesizing various heterocycles.

rel-(2R,2'S)-2,2'-Bipiperidine exhibits notable biological activity. It has been studied for its potential as:

- Neuroprotective Agent: Preliminary studies suggest that it may have protective effects on neuronal cells, possibly through mechanisms involving modulation of neurotransmitter systems.

- Antidepressant Properties: Some research indicates that bipiperidine derivatives can influence mood regulation and may serve as candidates for antidepressant therapies.

- Anticancer Activity: There are indications that compounds related to bipiperidine may exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells.

The synthesis of rel-(2R,2'S)-2,2'-Bipiperidine can be achieved through several methods:

- Condensation Reactions: The compound can be synthesized via the condensation of piperidine derivatives under acidic or basic conditions.

- Chiral Resolution Techniques: Given its chiral nature, methods such as chiral chromatography or enzymatic resolution can be used to obtain the desired stereoisomer from racemic mixtures.

- Multi-step Synthesis: Advanced synthetic routes may involve multiple steps including protection-deprotection strategies to selectively introduce functional groups before forming the bipiperidine structure.

rel-(2R,2'S)-2,2'-Bipiperidine has diverse applications across various fields:

- Pharmaceuticals: Due to its biological activities, it is a candidate for drug development targeting neurological disorders and mood-related conditions.

- Chemical Intermediates: It serves as an important intermediate in the synthesis of more complex organic molecules in medicinal chemistry.

- Ligands in Coordination Chemistry: The compound can act as a ligand in coordination complexes with transition metals, enhancing their catalytic properties.

Studies on rel-(2R,2'S)-2,2'-Bipiperidine's interactions with biological targets reveal significant insights:

- Receptor Binding Studies: Research has shown that this compound interacts with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing signaling pathways associated with mood and cognition.

- Enzyme Inhibition Studies: The compound has been tested for its ability to inhibit specific enzymes linked to metabolic pathways relevant in cancer and neurodegenerative diseases.

rel-(2R,2'S)-2,2'-Bipiperidine shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Methylpiperidine | Piperidine derivative | Methyl substitution at nitrogen enhances lipophilicity. |

| 4-Piperidone | Ketone derivative of piperidine | Exhibits different reactivity due to carbonyl group. |

| 1-Boc-piperazine | Piperazine derivative | Protecting group alters reactivity and solubility. |

| (S)-(+)-N-Boc-3-pyrrolidinylmethanol | Chiral amine | Different ring structure influences biological activity. |

Uniqueness

rel-(2R,2'S)-2,2'-Bipiperidine is unique due to its specific chiral configuration and dual piperidine structure. This configuration enhances its interactions with biological targets compared to other similar compounds that lack such stereochemical diversity or structural complexity. Its potential applications in pharmaceuticals and coordination chemistry further highlight its significance in research and development contexts.